![molecular formula C15H19NO B7494611 N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494611.png)
N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide, also known as MK-2866, is a selective androgen receptor modulator (SARM) that has been extensively researched for its potential therapeutic applications. It was first developed by Merck & Co. in the 1990s as a treatment for muscle wasting and osteoporosis, but its use has since expanded to include a range of other conditions.
Mechanism of Action
As a SARM, N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide selectively binds to androgen receptors in muscle and bone tissue, leading to an increase in protein synthesis and muscle mass. Unlike traditional anabolic steroids, however, it does not have significant effects on other tissues such as the prostate, liver, or cardiovascular system.
Biochemical and Physiological Effects:
In addition to its anabolic effects on muscle and bone tissue, N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of other biochemical and physiological effects. These include increased insulin sensitivity, improved lipid metabolism, and a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide for use in laboratory experiments is its selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of side effects and toxicity. However, its relatively short half-life and low oral bioavailability can be limitations for some applications.
Future Directions
There are a number of potential future directions for research on N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide and other SARMs. These include investigating their potential use in treating a wider range of conditions, such as sarcopenia and cachexia, as well as exploring new formulations and delivery methods to improve their pharmacokinetic properties. Additionally, further studies are needed to fully understand the long-term effects of SARMs on various tissues and systems in the body.
Synthesis Methods
The synthesis of N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide involves a multi-step process that begins with the reaction of 3-methylbenzylamine with cyclohexanone to form N-(3-methylphenyl)cyclohexanecarboxamide. This intermediate is then converted to the final product via a series of chemical reactions, including the addition of a carboxylic acid group and the introduction of a double bond in the cyclohexene ring.
Scientific Research Applications
N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide has been studied extensively for its potential therapeutic applications in a variety of conditions, including muscle wasting, osteoporosis, and benign prostatic hyperplasia. It has also been investigated for its potential use in improving physical performance and reducing the risk of injury in athletes and military personnel.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-12-6-5-7-13(10-12)11-16-15(17)14-8-3-2-4-9-14/h2-3,5-7,10,14H,4,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVGKJFEOYBRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


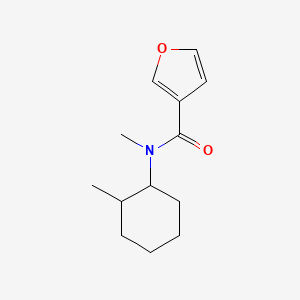
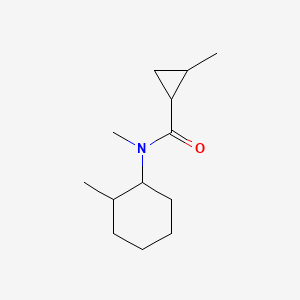
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
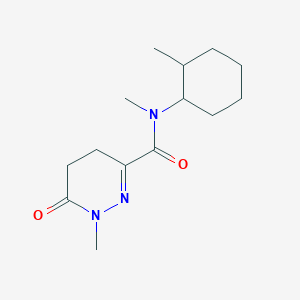

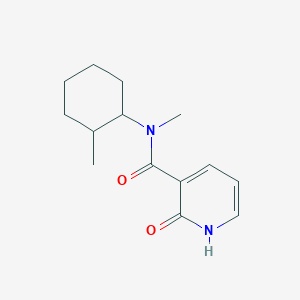
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)
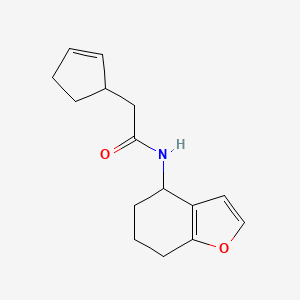
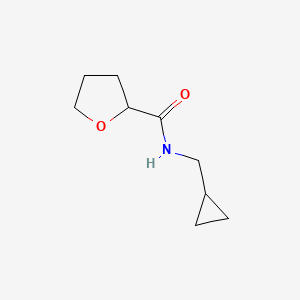

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)